

A Technical Guide to High-Purity Ethyl Carbazate for Research and Development

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Compound of Interest

Compound Name: Ethyl carbazate

Cat. No.: B149075

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This in-depth guide provides a comprehensive overview of commercially available high-purity **ethyl carbazate**, a crucial reagent in pharmaceutical synthesis and various chemical research applications. This document outlines key quality parameters from various suppliers, details experimental protocols for synthesis and purification, and provides methods for quality control analysis.

Commercial Supplier Specifications

The selection of a suitable commercial supplier for high-purity **ethyl carbazate** is a critical first step in any research or development project. The following tables summarize the publicly available specification data from prominent chemical suppliers. It is important to note that lot-to-lot variability can occur, and it is always recommended to consult the Certificate of Analysis (CoA) for specific batches.

Supplier	Product Number	Stated Purity	Purity Assay Method	Melting Point (°C)	Appearance
Thermo Fisher Scientific	A13860.30	≥96.0%	Gas Chromatography (GC)	41.0-50.0	White to pink or white/pink crystals, powder, or lumps
Tokyo Chemical Industry (TCI)	C1097	>99.0%	Nonaqueous Titration	44.0 to 48.0	White to Almost white powder to lump
Sigma-Aldrich	E16503	97%	Not Specified	44-47	Not Specified

Experimental Protocols

Synthesis of High-Purity Ethyl Carbazate

A reliable method for the laboratory-scale synthesis of **ethyl carbazate** (referred to as ethyl hydrazinecarboxylate in the procedure) is adapted from Organic Syntheses.[1] This procedure utilizes the reaction of N-tricarboxylic ester with hydrazine hydrate.

Materials and Equipment:

- 3-liter round-bottomed flask
- Reflux condenser
- Steam bath
- Apparatus for vacuum evaporation
- Büchner funnel and filter flask
- N-tricarboxylic ester (582 g, 2.5 moles)

- 42% hydrazine hydrate (800 g, 6.7 moles)[1]
- 95% Ethanol

Procedure:

- In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 582 g (2.5 moles) of N-tricarboxylic ester and 800 g (6.7 moles) of 42% hydrazine hydrate.[1]
- Manually shake the flask to ensure thorough mixing of the two layers. The reaction will commence shortly, accompanied by a significant evolution of heat, leading to the complete dissolution of the N-tricarboxylic ester.[1]
- Once the initial exothermic reaction subsides, heat the solution for an additional hour on a steam bath.[1]
- Following the heating period, evaporate the solution under reduced pressure until a thick slurry of diaminobiuret crystals forms.[1]
- Cool the mixture and add 2 liters of 95% ethanol.
- Collect the crystallized diaminobiuret by filtration, wash with 250 ml of ethanol, and allow it to dry.[1]
- Take the filtrate and evaporate it at atmospheric pressure to remove the ethanol.[1]
- Distill the residual oil using a Vigreux column. The **ethyl carbazate** will distill at 92–95°C / 13 mm Hg.[1]

Yield: 350–370 g (90–95%). The distilled ester may crystallize upon cooling, with a melting point of 51–52°C.[1]

Purification by Recrystallization

Further purification of commercially sourced or synthesized **ethyl carbazate** can be achieved through recrystallization to obtain a higher purity product suitable for sensitive applications.

Materials and Equipment:

- Crude **ethyl carbazate**
- Ethanol (95% or absolute)
- Erlenmeyer flask
- Hot plate
- Ice bath
- Büchner funnel and filter flask
- Filter paper

Procedure:

- Dissolve the crude **ethyl carbazate** in a minimal amount of hot ethanol in an Erlenmeyer flask. The solvent should be heated to its boiling point on a hot plate.
- Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of recrystallized product.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
- Dry the crystals thoroughly, either by air-drying on the filter paper or in a desiccator.

Quality Control Analysis

To ensure the purity and identity of the **ethyl carbazate**, a combination of analytical techniques should be employed.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like **ethyl carbazate** and for identifying potential impurities. A general GC-MS protocol is outlined below, which should be optimized for the specific instrument and column used.

Instrumentation:

- Gas chromatograph equipped with a mass selective detector (MSD)
- Capillary column suitable for polar analytes (e.g., a wax-type column)

GC Conditions (Example):

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: Increase to 220 °C at a rate of 10 °C/min
 - Hold: Maintain at 220 °C for 5 minutes
- Injection Mode: Split or splitless, depending on the sample concentration

MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: Scan from m/z 30 to 200
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Sample Preparation:

- Prepare a stock solution of the **ethyl carbazate** sample in a suitable solvent, such as methanol or ethanol, at a concentration of approximately 1 mg/mL.
- Perform serial dilutions to obtain working standards of appropriate concentrations for calibration.

Data Analysis:

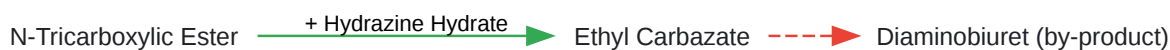
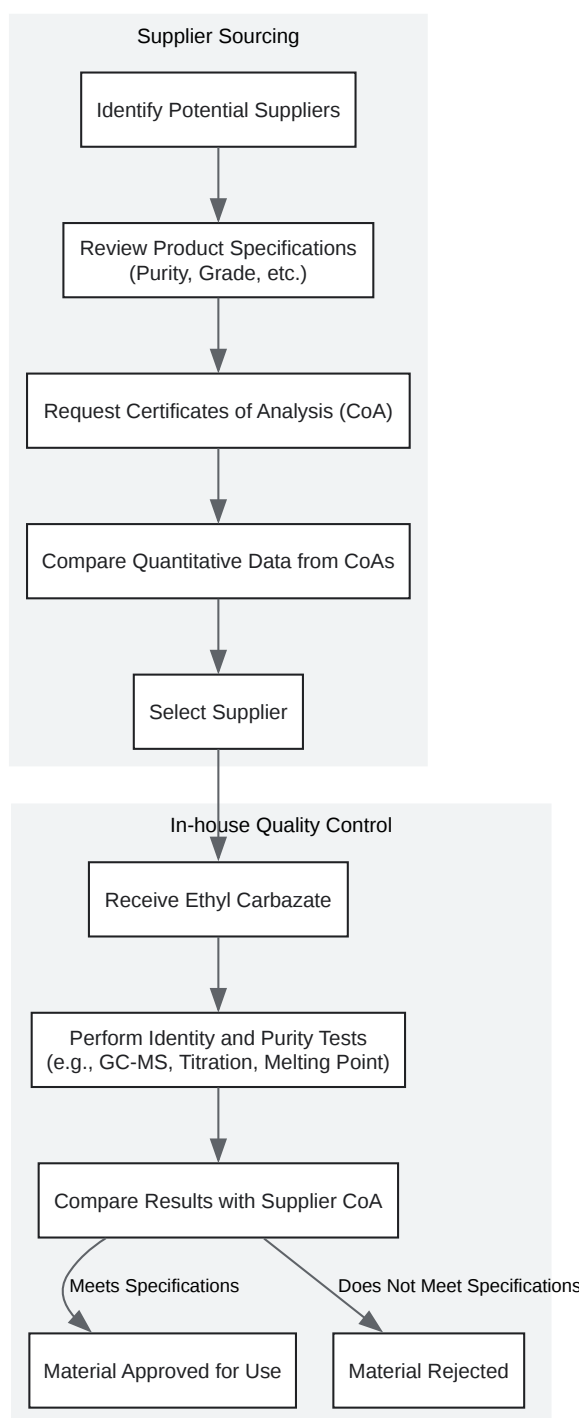
The purity of the **ethyl carbazate** is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.

Identification of the **ethyl carbazate** peak is confirmed by its retention time and comparison of its mass spectrum with a reference spectrum.

Visualizations

Logical Workflow for Supplier Selection and Quality Control

The following diagram illustrates the decision-making process and experimental workflow for sourcing and verifying the quality of high-purity **ethyl carbazate**.



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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